2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide
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Overview
Description
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a furan ring, and a hydroxypropyl group attached to a benzamide core
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
It’s worth noting that bromination reactions often involve the loss of a bromine atom, leaving behind a radical . This radical can then interact with other molecules, potentially leading to changes in their structure or function.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes .
Result of Action
Furan derivatives have been associated with a wide range of therapeutic benefits, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide typically involves multiple steps:
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with the brominated benzamide in the presence of a palladium catalyst.
Hydroxypropyl Group Addition: The hydroxypropyl group can be added via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of benzamide derivatives, including their effects on various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxyethyl}benzamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide: Similar structure but with an acetamide core instead of benzamide.
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}thiobenzamide: Similar structure but with a thiobenzamide core instead of benzamide.
Uniqueness
The uniqueness of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the hydroxypropyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Biological Activity
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C16H18BrNO4
- CAS Number : 1788666-73-8
- Molecular Weight : 364.23 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : The initial step often involves the bromination of the precursor compound under controlled conditions.
- Coupling Reactions : Subsequent steps introduce furan and hydroxyl groups through coupling reactions, often utilizing solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under inert atmospheres.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor for various biological pathways, potentially impacting:
- Cell Signaling Pathways : Altering the activity of kinases and phosphatases.
- Enzymatic Inhibition : Compounds similar in structure have shown inhibition against proteases relevant in diseases like cancer and viral infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have demonstrated significant inhibitory effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Furan Derivative A | 10 | E. coli |
Furan Derivative B | 25 | S. aureus |
Furan Derivative C | 15 | P. aeruginosa |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes some findings:
Case Studies
- Study on SARS-CoV-2 Protease Inhibition : A related study identified derivatives that inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.55 µM, suggesting potential applications in antiviral drug development .
- Anticancer Screening : Another investigation evaluated various furan derivatives for their anticancer properties against MCF7 and A549 cell lines, revealing promising IC50 values that indicate strong cytotoxicity .
Properties
IUPAC Name |
2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMEKPKZBQVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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